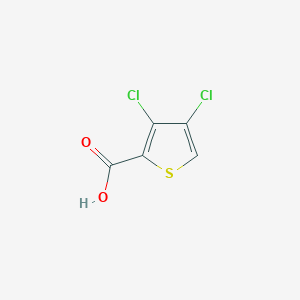

3,4-Dichlorothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYXCAMRUUVZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562467 | |

| Record name | 3,4-Dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61209-02-7 | |

| Record name | 3,4-Dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorothiophene-2-carboxylic acid

CAS Number: 61209-02-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines plausible synthetic routes with detailed experimental considerations, and explores its reactivity. A key focus is placed on its emerging role as a valuable building block in the design of targeted therapeutics, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this versatile molecule.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in a variety of biological interactions. As a bioisostere of the benzene ring, it offers a similar spatial arrangement but with distinct electronic and metabolic profiles. The introduction of halogen substituents, particularly chlorine, onto the thiophene core profoundly influences its reactivity and pharmacological activity. The electron-withdrawing nature of chlorine atoms can enhance the acidity of adjacent functional groups, modulate the electron density of the aromatic system, and introduce new vectors for molecular interactions. This compound, with its specific substitution pattern, presents a unique combination of features that make it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 61209-02-7 | [1] |

| Molecular Formula | C₅H₂Cl₂O₂S | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Storage | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Characterization

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a single resonance for the proton at the 5-position of the thiophene ring. Due to the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups, this proton will be significantly deshielded and is predicted to appear as a singlet in the range of δ 7.5-8.0 ppm . The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between δ 10-13 ppm .

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon framework. The predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160-165 | Typical range for a carboxylic acid carbonyl carbon attached to an aromatic ring. |

| C2 | 130-135 | Attached to the carboxylic acid group and adjacent to a chlorinated carbon. |

| C3 | 128-133 | Attached to a chlorine atom and adjacent to another chlorinated carbon. |

| C4 | 125-130 | Attached to a chlorine atom and adjacent to the sulfur atom. |

| C5 | 128-133 | The only carbon bearing a hydrogen atom, deshielded by the sulfur and adjacent chlorinated carbon. |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H (aromatic) | ~3100 | Stretching vibration of the C-H bond on the thiophene ring. |

| C=O (Carboxylic Acid) | 1720-1680 | Strong, sharp carbonyl stretch. Conjugation with the thiophene ring may lower the frequency. |

| C=C (aromatic) | 1550-1450 | Ring stretching vibrations. |

| C-Cl | 800-600 | Carbon-chlorine stretching vibrations. |

2.2.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). A significant fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 151.

Synthesis and Purification

While a specific, detailed synthetic protocol for this compound is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of related thiophene derivatives.[2][3] The proposed synthesis involves the dichlorination of a suitable thiophene precursor followed by regioselective carboxylation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Dichlorothiophene

Causality: The initial step focuses on the selective dichlorination of the thiophene ring. While direct chlorination can lead to a mixture of products, the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can offer better control. For the synthesis of the 3,4-dichloro isomer, a multi-step process starting from a pre-functionalized thiophene might be necessary to ensure regioselectivity. However, for the purpose of this guide, we will outline a general chlorination approach.

-

Reagents and Materials:

-

Thiophene

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., Acetic acid, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve thiophene in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., NCS in the same solvent) dropwise to the stirred thiophene solution. The stoichiometry will need to be carefully controlled to favor dichlorination.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate 3,4-Dichlorothiophene.

-

Step 2: Carboxylation of 3,4-Dichlorothiophene

Causality: This step introduces the carboxylic acid functionality at the 2-position. This is typically achieved via metallation (using a strong base like n-butyllithium or by forming a Grignard reagent) followed by quenching with carbon dioxide (dry ice). The 2-position is generally the most acidic and therefore the most likely to be deprotonated.

-

Reagents and Materials:

-

3,4-Dichlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes or Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for air- and moisture-sensitive reactions

-

-

Procedure (using n-BuLi):

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,4-Dichlorothiophene in anhydrous THF or diethyl ether.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is often observed, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1-2 hours.

-

In a separate flask, crush a sufficient amount of dry ice.

-

Carefully transfer the lithiated thiophene solution via cannula onto the crushed dry ice. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with dilute aqueous HCl to a pH of ~2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-deficient thiophene ring and the carboxylic acid functionality.

Reactions of the Carboxylic Acid Group

The carboxylic acid group undergoes typical transformations, providing access to a range of derivatives:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents (e.g., DCC) yields the corresponding esters.

-

Amide Formation: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines, provides a versatile route to amides.[2] This is a crucial step in the synthesis of many biologically active molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, (3,4-dichlorothiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Dichlorothiophene Ring

The two chlorine atoms on the thiophene ring render it electron-deficient, which influences its susceptibility to electrophilic and nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it more susceptible to SNAr reactions, particularly with strong nucleophiles. However, the positions of the chlorine atoms (3 and 4) are less activated towards SNAr compared to halogens at the 2 or 5 positions.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the ring is expected to be difficult due to the deactivating effect of the chlorine atoms and the carboxylic acid group. If a reaction were to occur, it would likely be directed to the 5-position.

-

Cross-Coupling Reactions: The C-Cl bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of complex derivatives.

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a highly attractive building block in the design of novel therapeutic agents.

Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

A growing body of evidence suggests that thiophene-based compounds are effective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5][6][7] Dysregulation of cAMP signaling is implicated in a variety of inflammatory and neurological disorders. PDE4 has four subtypes (A, B, C, and D), and selective inhibition of these subtypes is a key strategy for developing targeted therapies with reduced side effects.

Thiophene-2-carboxylic acid derivatives can be elaborated into amides and other functional groups that can effectively bind to the active site of PDE4. The dichlorinated thiophene core of this compound can serve to:

-

Orient the molecule within the binding pocket: The specific substitution pattern can dictate the conformation of the inhibitor, leading to enhanced binding affinity and selectivity.

-

Modulate physicochemical properties: The chlorine atoms can improve properties such as metabolic stability and cell permeability.

-

Engage in specific interactions: The chlorine atoms may form halogen bonds or other non-covalent interactions with amino acid residues in the active site, contributing to the overall binding energy.

Caption: Role as a scaffold for PDE4 inhibitors.

Other Potential Applications

Beyond PDE4 inhibition, the structural motifs present in this compound suggest its potential utility in the development of:

-

Antimicrobial agents: Halogenated thiophenes have been reported to possess antibacterial and antifungal activities.

-

Agrochemicals: The thiophene core is found in a number of commercial pesticides and herbicides.[2]

-

Organic electronic materials: Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be harnessed in the synthesis of novel monomers for such applications.[8]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, the following precautions should be taken based on the known hazards of similar chlorinated organic acids.

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The unique electronic and steric properties conferred by the dichlorinated thiophene core make it a promising scaffold for the design of novel therapeutic agents, particularly selective PDE4 inhibitors. This guide provides a solid foundation for researchers looking to explore the chemistry and applications of this intriguing molecule, paving the way for future discoveries and innovations.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(2025-08-07). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ResearchGate. Retrieved from [Link]

-

(2025-08-06). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Retrieved from [Link]

-

Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. (2011). PubMed. Retrieved from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PubMed Central. Retrieved from [Link]

-

Tuning the polarity of charge carriers using electron deficient thiophenes. (2017). PubMed Central. Retrieved from [Link]

-

CAS No: 61209-02-7 | Product Name: this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. (2017). ACS Publications. Retrieved from [Link]

-

Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(2025-08-09). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Retrieved from [Link]

-

Thiophene inhibitors of PDE4: Crystal structures show a second binding mode at the catalytic domain of PDE4D2. (n.d.). ResearchGate. Retrieved from [Link]

-

Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. (n.d.). MDPI. Retrieved from [Link]

-

2,5-Dichlorothiophene-3-carboxylic acid | C5H2Cl2O2S | CID 225438. (n.d.). PubChem. Retrieved from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression. (n.d.). PubMed. Retrieved from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. (n.d.). PubMed Central. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025-07-14). National Institutes of Health. Retrieved from [Link]

-

This compound (C5H2Cl2O2S). (n.d.). PubChemLite. Retrieved from [Link]

-

4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687. (n.d.). PubChem. Retrieved from [Link]

-

Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. (n.d.). PubMed Central. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. (2023). YouTube. Retrieved from [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved from [Link]

-

An Animated Explanation of Electrophilic Substitution. (2022). YouTube. Retrieved from [Link]

-

5-Chloro-2-thiophenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

physicochemical properties of 3,4-Dichlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorothiophene-2-carboxylic Acid

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid, functionalized scaffold serves as a crucial building block for the synthesis of complex molecular architectures with potent biological activities. This technical guide provides a comprehensive overview of the core , intended for researchers, medicinal chemists, and drug development professionals. The document details the compound's molecular identity, spectroscopic profile, plausible synthetic routes, and critical safety information. By synthesizing data from established chemical literature and supplier documentation, this guide aims to be an authoritative resource for scientists working with this versatile intermediate.

Molecular Identity and Core Physicochemical Properties

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of two chlorine atoms and a carboxylic acid group on the thiophene ring profoundly influences its electronic properties, reactivity, and potential as a pharmacophore.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Thiophenecarboxylic acid, 3,4-dichloro- | [2][3] |

| CAS Number | 61209-02-7 | [2][4][5] |

| Molecular Formula | C₅H₂Cl₂O₂S | [1][4][5] |

| Molecular Weight | 197.04 g/mol | [5][6] |

| Monoisotopic Mass | 195.91525 Da | [1] |

| Predicted XlogP | 2.7 | [1] |

| Predicted pKa | 3.31 ± 0.10 (for 4,5-isomer) | [7] |

| Predicted Boiling Point | 315.3 ± 37.0 °C (for 4,5-isomer) | [7] |

| Melting Point | 196-197 °C (for 4,5-isomer) | [7] |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); limited in water. | [7][8] |

Note: Some physical data, such as pKa, boiling point, and melting point, are based on predictions or data from the closely related 4,5-dichloro isomer due to a scarcity of published experimental values for the 3,4-isomer.

Synthesis and Chemical Reactivity

The synthesis of halogenated thiophene carboxylic acids is a well-established field, often leveraging the unique reactivity of the thiophene ring. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution but facilitates nucleophilic substitution and metal-halogen exchange reactions.

Plausible Synthetic Pathway: Electrophilic Chlorination

A common strategy for synthesizing dichlorinated thiophenes involves the direct chlorination of a suitable precursor. A plausible laboratory-scale synthesis can be adapted from patented procedures for similar compounds, such as the chlorination of a methyl-substituted thiophene carboxylic acid using N-chlorosuccinimide (NCS).[9] The carboxylic acid group is a deactivating director, but the reaction can be driven to completion with a suitable catalyst and reaction conditions.

Sources

- 1. PubChemLite - this compound (C5H2Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Thiophenecarboxylic acid, 3,4-dichloro- | 61209-02-7 [amp.chemicalbook.com]

- 3. 2-Thiophenecarboxylic acid, 3,4-dichloro- | 61209-02-7 [amp.chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7 [chemicalbook.com]

- 8. 3,4-Difluorothiophene-2-carboxylic acid () for sale [vulcanchem.com]

- 9. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,4-Dichlorothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rigid thiophene core, substituted with electron-withdrawing chlorine atoms and a reactive carboxylic acid handle, makes it an attractive scaffold for developing novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and its derivatization allows for fine-tuning of physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the compound's core properties, outlines a robust synthetic methodology with mechanistic considerations, explores its applications in drug development, and details essential safety and handling protocols.

Physicochemical Properties and Structural Analysis

The unique electronic and structural features of this compound dictate its reactivity and utility. The presence of two chlorine atoms on the thiophene ring significantly influences the electron density, acidity, and metabolic stability of the molecule.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₂Cl₂O₂S | [3][4] |

| Molecular Weight | 197.04 g/mol | [3][5] |

| CAS Number | 61209-02-7 | [3][4] |

| Appearance | White to off-white solid | [4] |

| Synonyms | 2-Thiophenecarboxylic acid, 3,4-dichloro- | [4] |

| Storage Temperature | 2-8°C |[4] |

The carboxylic acid group at the 2-position provides a critical functional handle for amide bond formation, esterification, or other coupling reactions, enabling its incorporation into larger, more complex molecular architectures. The electron-withdrawing nature of the adjacent chlorine atom at the 3-position increases the acidity of the carboxylic proton, which can influence its binding affinity in biological systems.

Synthesis and Mechanistic Insights

The synthesis of halogenated thiophenes is a cornerstone of heterocyclic chemistry, with several established routes that can be adapted for the preparation of this compound.[6][7] A common and reliable strategy involves the direct chlorination of a suitable thiophene precursor followed by functionalization to introduce the carboxylic acid moiety.

Proposed Synthetic Workflow

A logical and scalable approach begins with a commercially available thiophene derivative, such as 3-chlorothiophene-2-carboxylic acid, and proceeds via selective chlorination. The choice of a chlorinating agent is critical to control regioselectivity and avoid over-chlorination. N-chlorosuccinimide (NCS) is an effective reagent for this transformation, often used in polar aprotic solvents.[8]

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

-

Reaction Setup: To a solution of 3-thiophenecarboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add N-chlorosuccinimide (NCS) (2.2 equivalents) portion-wise at room temperature. The use of acetic acid as a solvent facilitates the electrophilic substitution by activating the NCS.

-

Reaction Execution: Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This step precipitates the product while keeping unreacted NCS and the succinimide byproduct in the aqueous phase.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and byproducts.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Applications in Medicinal Chemistry and Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, valued for its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[2]

Role as a Core Building Block

This compound is an ideal starting point for constructing more elaborate molecules. Its carboxylic acid function is readily converted into amides, esters, and other functional groups, enabling its linkage to other pharmacophores. Its utility is analogous to that of its isomer, 4,5-Dichlorothiophene-2-carboxylic acid, which is a critical intermediate in the synthesis of BACE inhibitors for treating Alzheimer's disease and type 2 diabetes.[9] This suggests that the 3,4-dichloro isomer can be used to generate novel intellectual property and explore structure-activity relationships (SAR) in various therapeutic targets.

Caption: Role as a versatile precursor for diverse bioactive molecules in drug discovery.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a key feature in hundreds of approved drugs, often acting as a crucial hydrogen bond donor/acceptor or a mimic of phosphate groups to engage with biological targets.[10] However, this moiety can also lead to poor metabolic stability or limited cell membrane permeability. Medicinal chemists often employ a bioisosteric replacement strategy to overcome these liabilities. Understanding the properties of this compound allows researchers to use it as a benchmark compound before exploring bioisosteres (e.g., tetrazoles, hydroxamic acids) to optimize drug candidates.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as hazardous, and all personnel must be familiar with its safety data sheet (SDS).

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Pictogram | GHS07 | Exclamation Mark | [11][12] |

| Signal Word | Warning | [4][12][13] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4][11][12] |

| H315 | Causes skin irritation. | [4][11][12] | |

| H319 | Causes serious eye irritation. | [4][11][12] | |

| H335 | May cause respiratory irritation. | [4][11][12] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14] |

| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [14] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12][14] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Prevent dust generation. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[14][16] Recommended storage is at 2-8°C.[4]

Conclusion

This compound stands out as a high-value chemical intermediate for scientific research and pharmaceutical development. Its well-defined structure, predictable reactivity, and relevance to established pharmacophores make it a powerful tool for creating novel molecular entities. By understanding its synthesis, chemical properties, and potential applications, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapies.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. [Link]

- Google Patents.

-

ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]

-

NIH National Center for Biotechnology Information. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]

-

Current Medicinal Chemistry. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating Therapies: Sourcing 4,5-Dichlorothiophene-2-carboxylic Acid for Drug Development. [Link]

-

NIH National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Thiophenecarboxylic acid, 3,4-dichloro- | 61209-02-7 [amp.chemicalbook.com]

- 5. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3,4-Dichlorothiophene-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,4-Dichlorothiophene-2-carboxylic acid, a crucial parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and various analytical techniques. This document delves into the theoretical underpinnings of its solubility, provides a detailed experimental protocol for its determination, and discusses its expected behavior in a range of common organic solvents.

Introduction to this compound and the Significance of its Solubility

This compound, with the molecular formula C₅H₂Cl₂O₂S and a molecular weight of 197.04 g/mol , is a substituted thiophene derivative.[1] Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The solubility of this compound is a critical physicochemical property that dictates its utility in numerous applications. For instance, in drug development, solubility influences bioavailability and the choice of formulation strategies. In chemical synthesis, it is essential for reaction kinetics, purification, and crystallization processes.

This guide will provide a robust framework for understanding and experimentally determining the solubility of this compound, empowering researchers to optimize its use in their specific applications.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Several key parameters of this compound can be used to predict its solubility behavior.

Molecular Structure and Polarity: The molecule possesses a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and a relatively nonpolar dichlorothiophene ring. The presence of two chlorine atoms enhances the molecule's lipophilicity.

Predicted Lipophilicity (XlogP): The predicted XlogP value for this compound is 2.7.[2] This value suggests a moderate level of lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.

Predicted Acidity (pKa): For the structurally similar 4,5-Dichlorothiophene-2-carboxylic acid, the predicted pKa is 3.31.[3] This indicates that this compound is a weak acid. Its solubility in protic solvents will be influenced by the solvent's ability to accept or donate a proton. In basic aqueous solutions, it will deprotonate to form a more soluble carboxylate salt.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A diagram illustrating these relationships is presented below.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method. This method ensures that the solvent is saturated with the compound, providing a true measure of its solubility at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), ethyl acetate, hexane, dichloromethane (DCM), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C) to facilitate the dissolution process.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification by HPLC:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Sources

1H NMR spectrum of 3,4-Dichlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichlorothiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active agents. This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in synthetic chemistry. We will move beyond a superficial reading of the spectrum to explore the underlying principles that dictate its features. This guide will detail a robust experimental protocol, offer a causal explanation for the observed chemical shifts based on molecular structure, and provide insights into potential spectral variations.

Foundational Principles: Decoding the ¹H NMR Spectrum

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For ¹H NMR, we are observing the protons within the molecule. The resulting spectrum provides invaluable information based on three key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the signal upfield.[1]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]

-

Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) arises from the magnetic influence of non-equivalent protons on adjacent atoms. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[1]

In the context of this compound, the molecular structure features two distinct proton environments: a single proton attached to the thiophene ring (H5) and the acidic proton of the carboxylic acid group (-COOH). The electronic character of the substituents—two electronegative chlorine atoms and a carbonyl group—profoundly influences the chemical shifts of these protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate data acquisition parameters.[2] The following protocol is a self-validating system designed to yield a high-resolution ¹H NMR spectrum for this compound.

Sample Preparation

-

Analyte Quantity: Weigh approximately 10-20 mg of this compound. This quantity is sufficient to achieve a good signal-to-noise ratio in a reasonable timeframe.[3]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal does not typically interfere with the signals of interest. Chloroform-d (CDCl₃) can also be used, but solubility may be lower. The use of deuterated solvents is critical to avoid a large, overwhelming solvent signal and to provide a deuterium signal for the spectrometer to "lock" onto, ensuring magnetic field stability.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or warming may be necessary to achieve complete dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.[4]

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

For a standard high-resolution spectrometer (e.g., 400-600 MHz), the following acquisition parameters are recommended:

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Standard single-pulse (zg) | Sufficient for a simple ¹H spectrum. |

| Spectral Width | ~15 ppm | Encompasses the full range of expected proton signals, from aliphatic to carboxylic acid. |

| Number of Scans | 16-32 | Balances the need for a good signal-to-noise ratio with experiment time.[4] |

| Relaxation Delay | 2-5 seconds | Allows for full relaxation of protons between pulses, ensuring accurate integration. |

| Acquisition Time | ~2-3 seconds | Provides adequate data points for good resolution. |

Spectral Analysis: Structure to Spectrum Correlation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.

Molecular Structure:

Caption: Structure of this compound showing the two proton environments.

Predicted Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10 - 13 | Singlet (broad) | 1H |

| H5 | 7.5 - 8.5 | Singlet | 1H |

Detailed Signal Interpretation

-

Carboxylic Acid Proton (-COOH):

-

Chemical Shift: This proton is expected to appear significantly downfield, typically in the 10-13 ppm range.[5] This extreme deshielding is due to the electronegativity of the two oxygen atoms and magnetic anisotropy from the C=O bond.

-

Multiplicity & Peak Shape: As there are no protons on the adjacent carbon, this signal will appear as a singlet. It is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6]

-

Validation: The identity of this peak can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear.[6][7]

-

-

Thiophene Ring Proton (H5):

-

Chemical Shift: The baseline chemical shift for protons on an unsubstituted thiophene ring is around 7.1-7.3 ppm.[8] However, in this molecule, the H5 proton is influenced by three powerful electron-withdrawing groups: the carboxylic acid at C2, and the chlorine atoms at C3 and C4. These groups inductively pull electron density away from the entire ring system, causing significant deshielding of the remaining H5 proton. Therefore, its signal is predicted to be shifted downfield into the 7.5 - 8.5 ppm region.

-

Multiplicity: The H5 proton is adjacent to the sulfur atom and the chlorine-substituted C4. Since neither neighbor bears a proton, there is no spin-spin coupling. Consequently, the H5 signal will appear as a sharp singlet.

-

Advanced Considerations and Troubleshooting

-

Solvent Effects: The chemical shift of the carboxylic acid proton is highly sensitive to the solvent used.[9][10] In hydrogen-bond accepting solvents like DMSO-d₆, the -COOH signal is often sharper and more consistently observed compared to less polar solvents like CDCl₃, where its position can vary more with concentration.

-

Concentration Effects: Due to changes in the extent of intermolecular hydrogen bonding, the chemical shift of the -COOH proton can shift slightly with sample concentration. More concentrated samples may show a more downfield signal.

-

Peak Disappearance: In very wet solvents or under certain conditions, the carboxylic acid proton signal may become so broad that it is indistinguishable from the baseline, or it may exchange completely with residual water in the solvent.[11] If the -COOH peak is not observed, the D₂O exchange experiment is a crucial diagnostic step.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent case study in applying fundamental NMR principles to structural elucidation. The spectrum is characterized by two singlets: a broad signal in the far downfield region (10-13 ppm) corresponding to the exchangeable carboxylic acid proton, and a sharp signal in the aromatic region (7.5-8.5 ppm) for the lone, deshielded H5 ring proton. Understanding the electronic effects of the chloro and carboxyl substituents is key to accurately predicting and interpreting the observed chemical shifts. This guide provides the experimental and theoretical framework necessary for researchers to confidently acquire and analyze this data, ensuring the structural integrity of this important synthetic building block.

References

-

Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]

-

Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. Available from: [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available from: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

-

NMR Sample Preparation. University of California, Riverside. Available from: [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? ResearchGate. Available from: [Link]

-

1 H solution NMR spectra of (a) thiophene[9]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available from: [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Available from: [Link]

-

Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? ResearchGate. Available from: [Link]

-

NMR Sample Preparation. Iowa State University. Available from: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available from: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available from: [Link]

-

This compound (C5H2Cl2O2S). PubChem. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

FT-IR analysis of 3,4-Dichlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the FT-IR Analysis of 3,4-Dichlorothiophene-2-carboxylic acid

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. This compound is a vital heterocyclic building block, whose structural integrity is critical for the synthesis of advanced therapeutic agents. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for confirming molecular identity and purity.[1][2][3][4] This guide provides a comprehensive, field-proven approach to the FT-IR analysis of this compound, moving beyond mere data presentation to explain the scientific rationale behind each step of the workflow. The objective is to empower researchers, scientists, and drug development professionals with the expertise to generate and interpret high-quality FT-IR spectra, ensuring the reliability of their chemical assets.

The Subject Molecule: Structure and Vibrational Characteristics

To interpret an FT-IR spectrum, one must first understand the molecule's structure and the bonds it contains. This compound possesses a unique combination of functional groups, each with characteristic vibrational frequencies.

-

Carboxylic Acid (-COOH): This group is defined by a hydroxyl (O-H) and a carbonyl (C=O) moiety, which are involved in strong intermolecular hydrogen bonding.

-

Dichlorinated Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, with key bonds including aromatic C-H, ring C=C and C-C, C-S, and two C-Cl bonds.

These distinct groups will give rise to a unique spectral fingerprint, allowing for unambiguous identification.

Caption: Molecular structure of this compound.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.[5][6] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹). This spectrum serves as a unique "molecular fingerprint," with different regions corresponding to specific types of vibrations.[2][5] The region above 1500 cm⁻¹ is typically dominated by stretching vibrations of specific functional groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, arises from a combination of bending vibrations and skeletal stretches that are unique to the molecule as a whole.[7]

A Validated Experimental Protocol for Spectrum Acquisition

Methodological rigor is the foundation of trustworthy data. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum, emphasizing the causality behind each choice.

Sample Preparation: The Critical First Step

For a solid compound like this compound, proper sample preparation is essential to ensure the infrared beam can interact effectively with the sample, minimizing scattering and distortion. The two most reliable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[8][9]

Method A: Attenuated Total Reflectance (ATR) - The Modern Standard

ATR is often preferred for its simplicity, speed, and non-destructive nature.[3][9] It works by pressing the sample against a high-refractive-index crystal (typically diamond). The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[9]

-

Step 1: Crystal Cleaning. Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

-

Step 2: Background Collection. Before introducing the sample, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.[6]

-

Step 3: Sample Application. Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Step 4: Apply Pressure. Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

Step 5: Collect Spectrum. Acquire the sample spectrum.

Method B: KBr Pellet Technique - The Classic Approach

This transmission method involves dispersing the sample within an IR-transparent matrix. Potassium Bromide (KBr) is used because it does not absorb infrared radiation in the mid-IR range.[8][9]

-

Step 1: Sample Grinding. In an agate mortar and pestle, grind approximately 1-2 mg of the sample. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes.

-

Step 2: Mixing with KBr. Add ~100-200 mg of dry, spectroscopic-grade KBr powder. The low sample concentration (1-2%) is key to preventing total absorption (flat-lining) of the strongest bands. Gently mix with the ground sample.

-

Step 3: Pellet Formation. Transfer the mixture to a pellet press die and apply several tons of pressure using a hydraulic press. This sinters the KBr into a clear or translucent pellet.

-

Step 4: Analysis. Place the pellet in the spectrometer's sample holder and acquire the spectrum, having first collected a background spectrum using a blank KBr pellet or an empty sample holder.[9][10]

Data Acquisition Parameters

Instrument settings must be optimized to balance acquisition time with data quality.

-

Spectral Range: 4000–400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This is sufficient to resolve most functional group bands in solid-state spectra without introducing excessive noise.

-

Number of Scans: 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio of the final spectrum.

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting spectrum is a composite of absorptions from all functional groups within the molecule. A systematic analysis, grounded in established correlation charts, allows for a full structural assignment.

Key Spectral Features of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3300–2500 | O-H stretch | Carboxylic Acid | Very Strong, Very Broad |

| ~3100–3000 | C-H stretch | Aromatic (Thiophene) | Medium to Weak, Sharp (often on O-H shoulder) |

| 1715–1690 | C=O stretch | Carboxylic Acid | Very Strong, Sharp |

| ~1600–1400 | C=C / C-C stretch | Thiophene Ring | Medium to Strong, Multiple Bands |

| 1440–1395 | O-H in-plane bend | Carboxylic Acid | Medium |

| 1320–1210 | C-O stretch | Carboxylic Acid | Strong |

| 850–550 | C-Cl stretch | Dichloro-substituent | Strong to Medium |

| 850–600 | C-S stretch | Thiophene Ring | Weak to Medium |

Detailed Analysis

-

The Carboxylic Acid Signature: The most commanding feature will be the extremely broad O-H stretching band from 3300-2500 cm⁻¹.[11][12][13][14] Its breadth is a direct consequence of extensive intermolecular hydrogen bonding, which creates dimeric structures in the solid state.[11][15] This band is a hallmark of a carboxylic acid and is often so wide that it overlaps with the sharper aromatic C-H stretches occurring just above 3000 cm⁻¹.[14][16][17] The second definitive peak is the intense, sharp carbonyl (C=O) stretch. For a carboxylic acid dimer conjugated to an aromatic ring, this peak is expected at the lower end of its typical range, around 1710-1690 cm⁻¹.[13][15] The combination of this very strong C=O peak with the exceptionally broad O-H band is a self-validating system for identifying the carboxylic acid group.[12]

-

Thiophene Ring Vibrations: The aromatic character of the thiophene ring gives rise to a series of C=C and C-C stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.[17][18][19] These bands confirm the presence of the heteroaromatic core. The C-S stretching vibration is more difficult to assign definitively as it is typically weak and falls within the crowded fingerprint region, often between 850-600 cm⁻¹.[19][20]

-

Carbon-Halogen Bonds: The two C-Cl bonds will produce strong to medium absorptions in the fingerprint region. The C-Cl stretch is characteristically found between 850 cm⁻¹ and 550 cm⁻¹.[7][21][22] The presence of bands in this region, in conjunction with the other identified functional groups, completes the structural confirmation.

Conclusion: From Spectrum to Certainty

FT-IR spectroscopy provides an unparalleled combination of speed, specificity, and simplicity for the structural verification of this compound. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently confirm the identity and integrity of this crucial synthetic intermediate. The characteristic absorptions of the hydrogen-bonded carboxylic acid, the dichlorinated thiophene ring, and the carbon-chlorine bonds collectively form a unique molecular fingerprint. In the demanding environment of pharmaceutical development, this analytical certainty is not just a data point; it is a foundational element of quality, safety, and innovation.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Vibrational spectral analysis of 2-carbaldehyde oxime-5-nitrothiophene by experimental and theoretical approach. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

7 Applications of FTIR Analysis. (2023). Richmond Scientific. Retrieved from [Link]

- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Various sources.

-

What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]

-

The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (n.d.). AZoM.com. Retrieved from [Link]

- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Journal of Scientific & Industrial Research.

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved from [Link]

-

Applications of FTIR Spectroscopy: Review. (n.d.). International Journal for Scientific Research & Development. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

Sources

- 1. richmondscientific.com [richmondscientific.com]

- 2. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 3. azom.com [azom.com]

- 4. ijsdr.org [ijsdr.org]

- 5. agilent.com [agilent.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. tutorchase.com [tutorchase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3,4-Dichlorothiophene-2-carboxylic acid

This technical guide provides a detailed analysis of the mass spectrometric behavior of 3,4-Dichlorothiophene-2-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the compound's fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The insights herein are grounded in established principles of mass spectrometry to facilitate structural confirmation, impurity identification, and metabolic studies involving this and structurally related molecules.

Introduction and Physicochemical Profile

This compound is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its structural characterization is paramount for quality control and reaction monitoring. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose. Understanding its fragmentation is key to interpreting the resulting spectra accurately.

The molecule's structure, featuring a stable aromatic thiophene ring, a labile carboxylic acid group, and two chlorine atoms, dictates a unique and predictable fragmentation behavior. The presence of chlorine is particularly significant, as its isotopic signature (³⁵Cl and ³⁷Cl) provides a definitive diagnostic marker in the mass spectrum.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂O₂S | [2] |

| Molecular Weight | ~197.04 g/mol | [3] |

| Monoisotopic Mass | 195.91525 Da | [2][3] |

| Chemical Structure | ||

| PubChem CID: 14639927 |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that bombards the analyte with energetic electrons (~70 eV), inducing ionization and extensive, reproducible fragmentation.[4][5][6][7] This "hard" ionization is highly valuable for structural elucidation as it creates a detailed "fingerprint" of the molecule.

The Molecular Ion (M⁺•) and Isotopic Pattern

Due to the stable aromatic ring, the molecular ion of this compound is expected to be observable.[8] The most telling feature is the isotopic cluster created by the two chlorine atoms. Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms will therefore exhibit three distinct peaks in the molecular ion region:

-

M⁺•: Contains two ³⁵Cl atoms.

-

(M+2)⁺•: Contains one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺•: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are predictable, with an approximate ratio of 100:65:10, which serves as a definitive indicator for the presence of two chlorine atoms.[1]

Primary Fragmentation Pathways

The energized molecular ion undergoes a series of predictable fragmentation reactions driven by the molecule's functional groups.

-

α-Cleavage at the Carboxyl Group: The bonds adjacent to the carbonyl group are common points of cleavage.

-

Loss of a Hydroxyl Radical (•OH): A characteristic fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-OH]⁺.[8][9]

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the C-C bond between the thiophene ring and the carboxyl group results in the loss of the entire carboxylic acid function, yielding the [M-COOH]⁺ ion.[9]

-

-

Loss of Halogen: The carbon-chlorine bonds can cleave to release a chlorine radical (•Cl), a common pathway for halogenated compounds.[10][11] This will also show an isotopic signature for the fragment ion.

-

Secondary Fragmentation: Primary fragment ions can undergo further decomposition, often involving the loss of neutral molecules like carbon monoxide (CO). The loss of CO from an acylium ion is a well-established pathway.[12]

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key EI Fragments

Table 2: Predicted Diagnostic Ions in the EI Mass Spectrum

| m/z (Monoisotopic) | Ion Formula | Description |

| 196 | [C₅H₂³⁵Cl₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 198 | [C₅H₂³⁵Cl³⁷ClO₂S]⁺• | M+2 Isotope Peak |

| 200 | [C₅H₂³⁷Cl₂O₂S]⁺• | M+4 Isotope Peak |

| 179 | [C₅H³⁵Cl₂OS]⁺ | Loss of hydroxyl radical (•OH) |

| 161 | [C₅H₂³⁵ClO₂S]⁺ | Loss of chlorine radical (•Cl) |

| 151 | [C₄H³⁵Cl₂S]⁺ | Loss of hydroxyl and CO; or loss of carboxyl |

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Soft Ionization Approach

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[13][14][15] It is ideal for analyzing polar and thermally labile molecules and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

Ion Formation (MS1)

Given its acidic nature, this compound is most effectively analyzed in negative ion mode . In solution, it readily deprotonates to form the carboxylate anion, which is detected as the pseudomolecular ion [M-H]⁻ .[16] In positive ion mode, protonation to form [M+H]⁺ or adduction with cations like sodium ([M+Na]⁺) is possible but generally less efficient for free acids.[2] The isotopic signature from the two chlorine atoms will be preserved on these pseudomolecular ions.

Collision-Induced Dissociation (MS/MS)

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ precursor ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas. For deprotonated carboxylic acids, the most facile and diagnostically significant fragmentation is the neutral loss of carbon dioxide (CO₂).[17] This decarboxylation reaction is highly characteristic and results in a prominent product ion.

Caption: Primary ESI-MS/MS fragmentation pathway in negative ion mode.

Summary of Key ESI Ions

Table 3: Predicted Diagnostic Ions in the ESI-MS/MS Spectrum (Negative Mode)